molecular formula C21H28O2 B1684287 Guggulsterone CAS No. 39025-23-5

Guggulsterone

Cat. No. B1684287
CAS RN: 39025-23-5
M. Wt: 312.4 g/mol
InChI Key: WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guggulsterone is a naturally occurring phytosterol found in the resin of the Guggul tree (Commiphora mukul), which is native to India and Pakistan. It is a compound that has been used for centuries in Ayurvedic medicine to treat a variety of conditions, including obesity and arthritis. In recent years, the use of Guggulsterone has become more widespread due to its potential therapeutic benefits.

Scientific research applications

Guggulipid: A Promising Multi-Purpose Herbal Medicinal Agent

Guggulipid, an ethyl acetate extract from the guggul plant, is rich in E- and Z-guggulsterone isomers, which are credited for its wide-ranging activities. This compound has been historically utilized for treating arthritis, inflammation, obesity, and disorders related to lipid metabolism among others. Its therapeutic properties extend to anti-ulcer, anti-epileptic, cardiac protection, and liver disorder treatments. Recent studies reinforce its utility in addressing inflammation, pain, wounds, and acne, highlighting its significance as a natural product for various disorders (Ahmad et al., 2020).

A Review on Guggulu Formulations used in Ayurveda

Guggulu plays a crucial role in Ayurveda, forming a core ingredient in many formulations aimed at treating diverse diseases. The review discusses its vast ethnomedical history and its presence in Ayurvedic formulations named with the suffix ‘guggulu’. Guggulsterone, a key active component, is utilized to manage a variety of disorders, underlining the importance of conducting further clinical trials to validate the efficacy of these traditional formulations (Tomar et al., 2014).

Review on Biological Activity and Determination of E&Z- Guggulsterones

Guggulsterones are recognized for their anticholesterol, antidiabetic, anti-inflammatory, anticancer, and hepatoprotective activities. The review highlights the therapeutic properties of guggul gum-resin in treating obesity, liver disorders, ulcers, and cancer, among others. It emphasizes the significance of HPLC and HPTLC methods in separating and estimating guggulsterones, crucial for understanding their biological activities and potential therapeutic applications (Dave & Chopda, 2013).

A Review On: Herbal, Pharmacognostical and Pharmacological Studies on Guggulu

This comprehensive review consolidates information on guggulu's phytochemical and pharmacological aspects. It elaborates on the historical significance and current understanding of guggulu's role in Ayurvedic medicine, emphasizing the need for further research to explore its full potential in modern therapeutics. The review supports the notion of guggulu as a multifaceted natural compound with significant therapeutic benefits across a spectrum of conditions (2022).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4+/t15-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRGPWQVHZTQJ-OSJVMJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1033539
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guggulsterone

CAS RN

39025-23-5
Record name Z-Guggulsterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39025-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guggulsterone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guggulsterone Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1033539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUGGULSTERONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CST3U34GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guggulsterone
Reactant of Route 2
Guggulsterone
Reactant of Route 3
Guggulsterone
Reactant of Route 4
Guggulsterone
Reactant of Route 5
Guggulsterone
Reactant of Route 6
Guggulsterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.